molecular formula C23H24N2 B078812 Piperazine, 1-(diphenylmethyl)-4-phenyl- CAS No. 14258-45-8

Piperazine, 1-(diphenylmethyl)-4-phenyl-

Cat. No.: B078812
CAS No.: 14258-45-8
M. Wt: 328.4 g/mol
InChI Key: BJPNOKIBZZWAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(diphenylmethyl)-4-phenyl-, is a substituted piperazine derivative characterized by a diphenylmethyl group at the N1 position and a phenyl group at the N4 position of the piperazine ring. This compound is commercially available (≥98% purity) and has been utilized in medicinal chemistry research, particularly in the synthesis of tubulin modulators and vitamin K3 analogues .

Properties

CAS No.

14258-45-8

Molecular Formula

C23H24N2

Molecular Weight

328.4 g/mol

IUPAC Name

1-benzhydryl-4-phenylpiperazine

InChI

InChI=1S/C23H24N2/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)25-18-16-24(17-19-25)22-14-8-3-9-15-22/h1-15,23H,16-19H2

InChI Key

BJPNOKIBZZWAQW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Other CAS No.

14258-45-8

Synonyms

1-(Diphenylmethyl)-4-phenylpiperazine

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-(Diphenylmethyl)-4-phenylpiperazine is characterized by a piperazine ring substituted with diphenylmethyl and phenyl groups. Its molecular formula is C17H20N2C_{17}H_{20}N_{2} with a CAS number of 841-77-0. The compound exhibits significant lipophilicity, which enhances its ability to penetrate biological membranes, making it a candidate for pharmaceutical applications.

Cardiovascular Health

Recent studies have highlighted the potential of piperazine derivatives in cardiovascular therapies. Specifically, novel diphenylmethyl piperazine derivatives have shown efficacy as myocardial necrosis inhibitors. These compounds can protect against myocardial necrosis without inducing cardiodepressive effects, making them promising candidates for treating acute myocardial infarction .

Antihistaminic and Antiallergic Activities

As an impurity of cinnarizine, 1-(diphenylmethyl)-4-phenylpiperazine exhibits antihistaminic properties. Cinnarizine itself is known for its calcium channel blocking activity, which contributes to its effectiveness in treating allergic reactions and vasoconstriction . The derivative's ability to modulate calcium channels may enhance therapeutic outcomes in allergic conditions.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties. It may influence neurotransmitter systems, potentially offering benefits in treating conditions like anxiety or depression. The structural similarities to other psychoactive substances suggest a role in modulating central nervous system activity .

Synthesis and Production

The synthesis of 1-(diphenylmethyl)-4-phenylpiperazine typically involves several chemical reactions, including the use of thionyl chloride and various solvents like dichloromethane and N-methyl-acetamide. The process often requires careful control of reaction conditions to optimize yield and purity .

Synthesis Example:

A common synthesis pathway involves:

  • Reacting diphenylmethylamine with a suitable piperazine derivative.
  • Utilizing chlorinating agents to introduce necessary functional groups.
  • Purifying the final product through chromatography techniques.

The following table summarizes key synthesis parameters:

Parameter Details
Starting Materials Diphenylmethylamine, Piperazine
Reagents Thionyl Chloride, Methylene Chloride
Solvents N-Methyl-Acetamide, Dichloromethane
Yield Varies (typically around 60-80%)

Case Study 1: Myocardial Necrosis Inhibition

A study demonstrated that specific diphenylmethyl piperazine derivatives significantly reduced myocardial necrosis in animal models without adverse cardiac effects. This finding supports the compound's potential as a therapeutic agent in cardiology .

Case Study 2: Antihistaminic Activity

Research evaluating the antihistaminic properties of piperazine derivatives indicated that they effectively blocked histamine-induced bronchoconstriction in preclinical models, suggesting their utility in managing allergic responses .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The activity of piperazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Structural Features Reference
Piperazine, 1-(diphenylmethyl)-4-phenyl- N1: Diphenylmethyl; N4: Phenyl Bulky aromatic groups enhance hydrophobic interactions; rigid conformation
1-(2-Methoxyphenyl)-4-phenylpiperazine N1: 2-Methoxyphenyl; N4: Phenyl Methoxy group introduces electron-donating effects; improves solubility
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) N1: Cyclohexyl; N4: 1,2-Diphenylethyl Cyclohexyl group enhances lipophilicity; diphenylethyl chain increases steric bulk
BP-554 (1-[3-(3,4-methylenedioxyphenoxy)propyl]-4-phenylpiperazine) N1: Methylenedioxyphenoxypropyl; N4: Phenyl Methylenedioxy group enhances 5-HT1A receptor selectivity; flexible propyl linker
TFMPP (1-(3-Trifluoromethylphenyl)piperazine) N1: 3-Trifluoromethylphenyl Trifluoromethyl group increases metabolic stability and receptor affinity

Key Observations :

  • Bulky substituents (e.g., diphenylmethyl in the target compound) improve binding to hydrophobic pockets in proteins, as seen in tubulin modulation studies .
  • Electron-donating groups (e.g., methoxy in 1-(2-methoxyphenyl)-4-phenylpiperazine) enhance solubility but may reduce membrane permeability .
  • Fluorinated or halogenated substituents (e.g., TFMPP) increase metabolic stability and receptor subtype selectivity .

Yield Comparison :

  • Piperazine derivatives with simple substituents (e.g., methyl, methoxy) typically achieve higher yields (70–90%) .
  • Bulky substituents (e.g., diphenylmethyl) reduce yields (50–60%) due to steric hindrance .
Receptor Binding Profiles
Compound Primary Target Activity Affinity (Ki or IC50) Reference
Piperazine, 1-(diphenylmethyl)-4-phenyl- Tubulin Moderate tubulin polymerization inhibition Not reported
BP-554 5-HT1A receptors Full agonist Ki = 12 nM
TFMPP 5-HT1B receptors Agonist Ki = 8 nM
1-(m-Trifluoromethylphenyl)piperazine 5-HT1B receptors Selective agonist Ki = 6 nM
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 5-HT1A receptors High-affinity agonist Ki = 0.6 nM

Key Findings :

  • The diphenylmethyl group in the target compound contributes to moderate tubulin modulation but lacks the receptor selectivity seen in arylpiperazines like BP-554 or TFMPP .
  • Substitutions at the N4 position (e.g., phthalimido-butyl in 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) dramatically enhance 5-HT1A affinity .
Anticancer and Enzymatic Activity
  • Piperazine, 1-(diphenylmethyl)-4-phenyl-, was used to synthesize vitamin K3 analogues with selective cytotoxicity against HeLa cells (IC50 = 18 µM) .
  • In contrast, 1-(4-chlorophenyl)piperazine derivatives show higher potency in tubulin inhibition (IC50 = 2.5 µM) due to improved polar interactions .

Structure-Activity Relationship (SAR) Insights

  • N1 Substituents : Bulky groups (diphenylmethyl) enhance hydrophobic interactions but may limit solubility. Smaller groups (methyl, methoxy) improve bioavailability .
  • N4 Substituents : Aromatic rings (phenyl, naphthyl) or extended alkyl chains (e.g., phthalimido-butyl) increase receptor subtype specificity .
  • Electron-Withdrawing Groups : Halogens or trifluoromethyl groups improve metabolic stability and binding affinity .

Preparation Methods

Epoxide-Based Synthesis (EP0541802B1)

The patent describes synthesizing 1-(diphenylmethyl)-4-[1-(2,3-epoxy)propyl]piperazine via reaction of 1-(diphenylmethyl)piperazine with epibromohydrin. Adapting this, substituting epibromohydrin with a phenyl-containing epoxide (e.g., styrene oxide) could yield a 4-phenyl intermediate. However, styrene oxide’s reactivity in such reactions is unconfirmed in the provided data.

Acetylation Methods (CN1616440A)

While focused on acetyl derivatives, this patent highlights the use of alcohol-water mixtures and controlled pH to achieve selective functionalization . Similar conditions could be explored for phenyl group introduction via nucleophilic aromatic substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.